molecular formula C14H14N2O3S B15059830 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid

Cat. No.: B15059830
M. Wt: 290.34 g/mol
InChI Key: BAPODSWMNOEFHD-UHFFFAOYSA-N
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Description

Product Overview 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid ( 1181367-03-2) is a high-purity organic compound supplied for scientific research and development. This thiazole derivative has a molecular formula of C 14 H 14 N 2 O 3 S and a molecular weight of 290.34 . Research Context and Potential Applications Thiazole derivatives are recognized for their diverse biological activities and are extensively utilized in the development of active small molecules for applications in pesticides and pharmaceuticals . Specifically, this class of compounds is the subject of ongoing investigation as potential anti-inflammatory agents, with research focusing on their interactions with key enzymatic targets such as COX and LOX . The structural motif of incorporating a dichloroacetamide group with a thiazole ring, which shares similarities with the core structure of this compound, is also a known strategy in the design of novel herbicide safeners to protect crops from herbicide injury . The molecular structure of related compounds often features coplanar aromatic rings, which can influence biological activity through π-π conjugation effects . Usage Note This product is intended for research purposes only and is not approved for human, veterinary, or personal use .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H14N2O3S/c1-8-3-5-10(6-4-8)13-11(7-12(18)19)20-14(16-13)15-9(2)17/h3-6H,7H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

BAPODSWMNOEFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Classical Hantzsch Approach

The Hantzsch reaction remains the most widely utilized method for synthesizing thiazole derivatives. For 2-(2-acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid, the protocol involves cyclocondensation of α-halocarbonyl precursors with thioureas or thioamides.

Procedure :

  • Reactants :
    • α-Chloroacetoacetic acid ethyl ester (or analogous α-haloketones)
    • N-(p-Tolyl)thiourea or N-acetylthiourea derivatives
  • Conditions :
    • Solvent: Ethanol or acetic acid
    • Base: Sodium hydroxide or triethylamine
    • Temperature: 80–100°C (reflux)
    • Duration: 5–8 hours
  • Mechanism :
    Nucleophilic attack by the thioamide sulfur on the α-haloketone, followed by cyclization and elimination of hydrogen halide. The acetamido group is introduced via post-cyclization acetylation.

Yield : 70–85% (optimized conditions).

Modified Hantzsch with Heterogeneous Catalysis

Recent advancements employ reusable catalysts to enhance efficiency and sustainability. Silica-supported tungstosilicic acid (SiW·SiO₂) facilitates one-pot multicomponent reactions under ultrasonic irradiation.

Procedure :

  • Reactants :
    • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
    • Thiourea
    • p-Tolualdehyde
  • Catalyst : SiW·SiO₂ (10 mol%)
  • Conditions :
    • Solvent: Ethanol
    • Temperature: 60°C (conventional) or 40°C (ultrasonic)
    • Duration: 2–4 hours
  • Advantages :
    • Reduced reaction time (50% faster under ultrasound)
    • Catalyst recyclability (5 cycles with <5% activity loss).

Yield : 79–90%.

Catalyst-Free Cyclization of α-Chloroglycinates

Reaction Design

This green chemistry approach eliminates metal catalysts, leveraging the inherent reactivity of α-chloroglycinate esters.

Procedure :

  • Reactants :
    • Ethyl 2-chloro-2-acetamidoacetate
    • p-Toluenethioamide
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature (25°C)
    • Duration: 2 hours
  • Mechanism :
    Thioamide sulfur attacks the α-chloro carbon, inducing cyclization via intramolecular nucleophilic substitution. The acetic acid side chain is introduced through ester hydrolysis post-cyclization.

Yield : 88–95%.

Scalability and Purity

  • Purification : Simple filtration and recrystallization (ethanol/water) yield >98% purity.
  • Byproducts : Minimal (<2%), primarily unreacted starting materials.

Nucleophilic Substitution and Cyclization

Two-Step Synthesis

This method separates thiazole ring formation and side-chain functionalization.

Step 1: Thiazole Core Synthesis

  • Reactants :
    • 4-(p-Tolyl)-1,3-thiazole-2-amine
    • Chloroacetyl chloride
  • Conditions :
    • Solvent: Dichloromethane
    • Base: Pyridine
    • Temperature: 0–5°C (ice bath)
    • Duration: 1 hour
  • Intermediate : 2-Chloroacetamido-4-(p-tolyl)thiazole.

Step 2: Acetic Acid Side Chain Introduction

  • Reactants :
    • Intermediate from Step 1
    • Glyoxylic acid
  • Conditions :
    • Solvent: Water/ethanol (1:1)
    • Catalyst: Sodium acetate
    • Temperature: 90°C
    • Duration: 3 hours.

Overall Yield : 65–77%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst Purification Complexity
Classical Hantzsch 70–85 5–8 hours None Moderate (recrystallization)
Heterogeneous Hantzsch 79–90 2–4 hours SiW·SiO₂ Low (filtration)
Catalyst-Free 88–95 2 hours None Low (filtration)
Two-Step Synthesis 65–77 4 hours total None High (column chromatography)

Key Observations :

  • Catalyst-Free Cyclization offers the highest yields and simplest workup, ideal for industrial applications.
  • Heterogeneous Hantzsch balances efficiency and environmental impact, suitable for scalable synthesis.
  • Two-Step Synthesis provides flexibility but suffers from lower yields and complex purification.

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions may form 4-methyl or 5-methyl regioisomers. Strategies include:

  • Steric Effects : Bulky substituents (e.g., p-tolyl) direct cyclization to the desired position.
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, minimizing byproducts.

Functional Group Compatibility

  • Acetamido Group Stability : Avoid strong bases (e.g., NaOH) post-acetylation to prevent hydrolysis.
  • Carboxylic Acid Protection : Use ethyl esters during synthesis, with final hydrolysis in dilute HCl.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound exhibits reactivity centered on its acetamido group and thiazole ring :

  • Nucleophilic substitution : The thiazole ring’s sulfur atom enhances electrophilicity, enabling substitution at the 5-position (bearing the acetic acid moiety). This positions the compound for coupling reactions or functional group transformations .

  • Acylation : The acetamido group participates in acylation reactions, potentially forming amide bonds with other nucleophiles .

  • Cyclization : The presence of active methylene groups (e.g., in ethyl cyanoacetate) facilitates cyclization via nucleophilic attack on carbonyl carbons, as observed in related imidazole syntheses .

Biological Activity and Reactions

Antimicrobial activity is a critical aspect of this compound’s reactivity. Derivatives with p-tolyl or m-chlorophenyl substituents exhibit potent antibacterial effects, particularly against Gram-positive bacteria, with low minimum inhibitory concentrations (MICs) . The acetamido group enhances solubility and bioavailability, likely influencing its interaction with biological targets.

Substituent MIC (μg/mL) Antimicrobial Target
p-TolylLowGram-positive bacteria
m-ChlorophenylLowGram-positive bacteria

Comparative Analysis of Related Compounds

Structural analogs differ in substituent effects:

Compound Key Structural Feature Impact on Activity
2-Amino-4-p-tolyl-thiazol-5-yl-acetic acidLacks acetamido groupReduced solubility, altered bioavailability
2-(4-(2,4-Dimethylphenyl)-thiazol-5-yl)acetic acidDimethylphenyl substituentAltered pharmacokinetics due to steric hindrance

Scientific Research Applications

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid is a thiazole derivative that contains an acetamido group and a p-tolyl substituent. It has a molecular formula of C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S and a thiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen . This compound is of interest in medicinal chemistry because of its potential biological activities and uses in drug development.

Chemical Reactivity

The chemical reactivity of this compound includes nucleophilic substitution, condensation, and cyclization reactions. The acetamido group can participate in acylation reactions, and the thiazole ring can undergo electrophilic aromatic substitution because of the electron-donating properties of the p-tolyl group. It can also be used in various coupling reactions to create more complex molecules.

Applications

This compound has several applications:

  • Interaction Studies Interaction studies have looked at its binding affinity with biological targets, like enzymes and receptors involved in cancer progression. Techniques like molecular docking and enzyme inhibition assays are often used to understand its mechanism of action. Preliminary research suggests that it may interact with certain kinases and other proteins that are important for tumor growth.
  • Biological Activities Research indicates that this compound has significant biological activities, especially in anticancer and antimicrobial areas. Thiazole compound derivatives often have cytotoxic effects against various cancer cell lines, suggesting they could be therapeutic agents. The presence of the acetamido group increases its solubility and bioavailability, which contributes to its effectiveness in biological systems.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituents, functional groups, and core heterocycles. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Availability Status
2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid C₁₄H₁₅N₂O₃S* ~291.3* Acetamido, thiazole, acetic acid Discontinued
2-(2-Amino-4-(p-tolyl)thiazol-5-yl)acetic acid C₁₂H₁₂N₂O₂S 248.30 Amino, thiazole, acetic acid Temporarily out of stock
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids Varies Varies Thiadiazole, disulfide, acetic acid Synthetically accessible
2-{4-[(4-Methyl-1,3-thiazole-5-)amido]phenyl}acetic acid Undisclosed Undisclosed Thiazole, amide, acetic acid Commercially available†

Key Differences and Implications

Functional Groups and Reactivity: Acetamido vs. This may improve binding affinity in biological systems but reduces solubility in polar solvents. Thiazole vs. Thiadiazole Cores: Thiadiazole derivatives (e.g., compounds from ) exhibit redox-active disulfide bonds, increasing reactivity but reducing stability under reducing conditions .

Physicochemical Properties: The acetic acid moiety in all analogs enhances water solubility. However, the p-tolyl group in the target compound and its amino analog introduces hydrophobicity, affecting partition coefficients. The discontinued status of the target compound contrasts with the synthetic accessibility of thiadiazole analogs , highlighting challenges in sourcing thiazole-based derivatives.

Toxicological Data: Limited toxicological data are available for thiazole derivatives.

Biological Activity

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid is a thiazole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a thiazole ring, an acetamido group, and a p-tolyl substituent, contributing to its reactivity and biological efficacy.

The molecular formula of this compound is C14H14N2O3S with a molecular weight of 318.39 g/mol. The presence of the thiazole ring enhances its pharmacological properties, making it a compound of interest for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies have demonstrated that this compound may interact effectively with specific kinases involved in tumor growth, suggesting its potential as an anticancer agent. For instance, molecular docking studies have shown favorable binding affinities with targets implicated in cancer progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Thiazole derivatives are known to possess activity against a range of bacterial and fungal pathogens. The acetamido group enhances solubility and bioavailability, which could contribute to its effectiveness in inhibiting microbial growth.

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its inhibitory effects on various enzymes. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve nucleophilic substitution reactions and condensation reactions that leverage the unique functional groups present in the compound. The versatility of these synthetic approaches allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 15 µM, demonstrating significant anticancer potential compared to control compounds .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its solubility and biological activity compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-4-p-tolyl-thiazol-5-yl-acetic acidC14H14N2O3SLacks acetamido group; potential for different biological activity
2-(4-(2,4-Dimethylphenyl)-thiazol-5-yl)acetic acidC16H18N2O3SContains dimethylphenyl; offers different solubility characteristics
2-(4-(4-Ethylphenyl)-thiazol-5-yl)acetic acidC16H18N2O3SEthyl substitution may affect pharmacokinetics

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid to maximize yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reagents, solvents, and catalysts. For thiazole derivatives, refluxing in acetic acid with sodium acetate (as a base) is a common approach. For example, refluxing at 100–110°C for 3–5 hours in acetic acid achieved crystallization of structurally similar thiazole compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) . Adjusting stoichiometric ratios (e.g., 0.1 mol substrate with 0.11 mol aldehyde) and post-reaction purification via recrystallization (DMF/acetic acid) improves purity.

Q. Table 1: Comparative Synthesis Conditions

ParameterCondition 1 ()Condition 2 ()
SolventAcetic acidEthanol/THF
Temperature100–110°C60–80°C
CatalystSodium acetateBoron trifluoride etherate
Yield85–91%70–78%

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Identify acetamido (–NHCOCH3) protons (δ 2.0–2.2 ppm) and thiazole ring protons (δ 7.1–7.4 ppm). For example, compound 26 (a thiazole-acetic acid derivative) showed distinct peaks at δ 12.02 ppm (amide NH) and δ 2.22 ppm (acetic acid CH2) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1650–1750 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., C18H17N5O3S derivatives in ).

Q. Table 2: Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Acetamido (–NHCOCH3)2.0–2.2 (s, 3H)1660–1680 (C=O)
Thiazole C-H7.1–7.4 (s, 1H)1560–1580 (C=N)

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use DMF/acetic acid (1:1) for high-melting-point thiazole derivatives .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar intermediates.
  • Acid-Base Extraction : Utilize pH-dependent solubility (e.g., acetic acid in aqueous NaOH).

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing novel derivatives?

Methodological Answer: ICReDD’s approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to narrow experimental conditions. For example, reaction path searches for thiazole cyclization can predict optimal catalysts (e.g., BF3 vs. NaOAc) and solvent effects .

Q. How do researchers resolve contradictions in biological activity data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Compare IC50 values (e.g., thiazole derivatives in showed variability against cancer vs. bacterial models).
  • Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects.

Q. Table 3: Biological Activity Variability

Cell Line/ModelIC50 (μM)Reference Compound
HeLa (cervical cancer)12.39c ()
E. coli (Gram-negative)>1009c ()

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the p-tolyl group (’s 9a–9e derivatives) to test electronic/steric effects.
  • Bioisosteric Replacement : Replace thiazole with triazole () to assess binding affinity changes.

Q. Table 4: SAR of Thiazole Derivatives

DerivativeR-GroupActivity (IC50, μM)
9aPhenyl18.2
9c4-Bromophenyl12.3
9e4-Methoxyphenyl24.7

Q. What methodologies validate compound stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC ().
  • Plasma Stability Assays : Measure half-life in human plasma at 37°C (e.g., compound 26 showed >6-hour stability) .

Q. How are molecular docking studies applied to elucidate target interactions?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) align the compound with active sites (e.g., 9c’s interaction with α-glucosidase in ). Molecular dynamics (MD) simulations (50 ns trajectories) assess binding stability .

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